molecular formula C10H15N3S B1662805 Talipexole CAS No. 101626-70-4

Talipexole

Cat. No.: B1662805
CAS No.: 101626-70-4
M. Wt: 209.31 g/mol
InChI Key: DHSSDEDRBUKTQY-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

As a D2 dopamine receptor agonist , talipexole interacts with both pre- and post-synaptic receptors . By mimicking the action of dopamine, it stimulates these receptors, leading to changes in the neuron’s activity and ultimately affecting the communication between neurons. As an α2-adrenergic agonist , it binds to α2-adrenergic receptors, inhibiting the release of norepinephrine and reducing the activity of post-synaptic neurons .

Biochemical Pathways

dopaminergic pathways in the brain, which are involved in motor control and reward. Its action on α2-adrenergic receptors may affect the adrenergic pathways involved in responses to stress and panic .

Result of Action

This compound’s action on D2 dopamine receptors and α2-adrenergic receptors can lead to various molecular and cellular effects. In a primate model of Parkinson’s disease, this compound dose-dependently improved motor activity and parkinsonian symptoms . It has also been shown to induce an increase in antiapoptotic Bcl-2 protein level, inhibit ROS production, p53 expression, and cleavages of caspase-3 and PARP .

Safety and Hazards

When handling Talipexole, it is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Talipexole has shown promise in the treatment of Parkinson’s disease, with studies indicating that it dose-dependently improved motor activity and parkinsonian symptoms . Future research may focus on its potential neuroprotective effects and its use as a bitopic dopamine D2 and D3 receptor ligand .

Biochemical Analysis

Biochemical Properties

Talipexole interacts with D2 dopamine receptors and α2-adrenergic receptors . As a D2 dopamine receptor agonist, it binds to these receptors, mimicking the action of dopamine, a neurotransmitter that plays a vital role in motor control and reward. Its interaction with α2-adrenergic receptors suggests that it may also influence the function of noradrenergic neurons .

Cellular Effects

In a primate model of Parkinson’s disease, this compound dose-dependently improved motor activity and parkinsonian symptoms This suggests that it may have a significant impact on cellular processes related to motor control

Molecular Mechanism

The molecular mechanism of this compound involves its binding to D2 dopamine receptors and α2-adrenergic receptors By binding to these receptors, it can influence the activity of neurons and other cells

Dosage Effects in Animal Models

While this compound has been shown to improve motor activity and parkinsonian symptoms in a primate model of Parkinson’s disease , the effects of different dosages of this compound in animal models have not been extensively studied

Preparation Methods

The synthesis of talipexole involves several steps:

Chemical Reactions Analysis

Talipexole undergoes several types of chemical reactions:

Common reagents used in these reactions include allyl bromide, potassium carbonate, molecular bromine, and thiourea. The major products formed from these reactions are intermediates leading to the final compound, this compound .

Scientific Research Applications

Comparison with Similar Compounds

Talipexole is often compared with other dopamine agonists such as pramipexole and bromocriptine:

    Pramipexole: Similar to this compound, pramipexole is used in the treatment of Parkinson’s disease and exhibits neuroprotective properties.

    Bromocriptine: This compound also acts on dopamine receptors but has a broader range of applications, including the treatment of hyperprolactinemia.

This compound’s uniqueness lies in its dual action as a dopamine D2 receptor agonist and α2-adrenergic agonist, which contributes to its specific therapeutic effects and side effect profile .

Properties

IUPAC Name

6-prop-2-enyl-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3S/c1-2-5-13-6-3-8-9(4-7-13)14-10(11)12-8/h2H,1,3-7H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSSDEDRBUKTQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC2=C(CC1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046321
Record name Talipexole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101626-70-4
Record name Talipexole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101626-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Talipexole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101626704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Talipexole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TALIPEXOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AM2J46Z1Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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